molecular formula C26H21N B14343764 1,1,3-Triphenyl-2,3-dihydro-1H-isoindole CAS No. 104134-81-8

1,1,3-Triphenyl-2,3-dihydro-1H-isoindole

Cat. No.: B14343764
CAS No.: 104134-81-8
M. Wt: 347.4 g/mol
InChI Key: TVXMFVZWKLCKHC-UHFFFAOYSA-N
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Description

1,1,3-Triphenyl-2,3-dihydro-1H-isoindole is a heterocyclic compound that belongs to the isoindole family It is characterized by its unique structure, which includes three phenyl groups attached to the isoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3-Triphenyl-2,3-dihydro-1H-isoindole can be synthesized through several methods. One notable method involves the reaction of benzophenone with 2,2,4,4,6,6-hexakis-(2,2,2-trifluoroethoxy)-1,3,5,2,4,6-triazatriphosphorin. This reaction yields 1,1,3-triphenyl-1H-isoindole as the main product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. These methods may include the use of high-purity reagents, controlled reaction conditions, and purification steps to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,1,3-Triphenyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with different properties.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new functional groups into the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the phenyl rings.

Scientific Research Applications

1,1,3-Triphenyl-2,3-dihydro-1H-isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,3-triphenyl-2,3-dihydro-1H-isoindole involves its interaction with various molecular targets. The compound’s structure allows it to engage in multiple types of chemical interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione:

    2,3-Dihydro-1H-indole:

Uniqueness

1,1,3-Triphenyl-2,3-dihydro-1H-isoindole is unique due to the presence of three phenyl groups, which significantly influence its chemical properties and potential applications. These phenyl groups can enhance the compound’s stability, reactivity, and ability to interact with other molecules, making it a valuable compound in various research fields.

Properties

CAS No.

104134-81-8

Molecular Formula

C26H21N

Molecular Weight

347.4 g/mol

IUPAC Name

1,3,3-triphenyl-1,2-dihydroisoindole

InChI

InChI=1S/C26H21N/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(27-25,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19,25,27H

InChI Key

TVXMFVZWKLCKHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(N2)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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